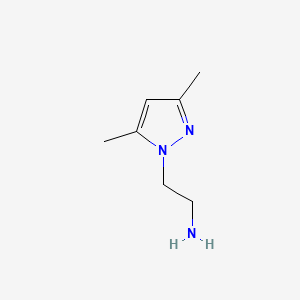

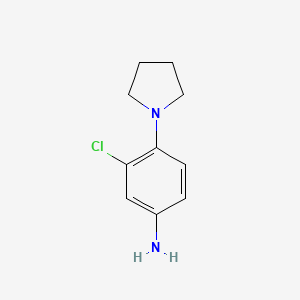

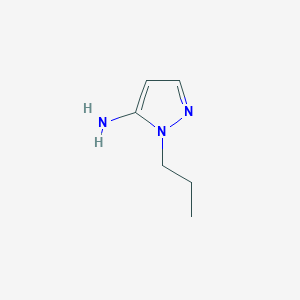

![molecular formula C35H34N10O B1269499 1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol CAS No. 83144-89-2](/img/structure/B1269499.png)

1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that is colorless and solid. This compound is an important component of many drugs and can have a wide range of biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids . The exact synthesis process for “1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol” is not specified in the available literature.

Molecular Structure Analysis

Benzimidazole has a bicyclic structure, composed of a benzene ring fused to an imidazole ring . It contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms .

Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol” specifically are not detailed in the available literature.

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives have been reported to show antibacterial activity . This suggests that “1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol” could potentially be used in the development of new antibacterial drugs.

Antimycobacterial Applications

Imidazole compounds also exhibit antimycobacterial properties . This could make our compound of interest useful in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Anti-inflammatory Applications

The anti-inflammatory properties of imidazole derivatives could be harnessed in the development of drugs to treat conditions characterized by inflammation.

Antitumor Applications

Imidazole compounds have shown potential in the treatment of cancer . “1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol” could therefore be explored for its potential antitumor applications.

Antidiabetic Applications

The antidiabetic activity of imidazole derivatives suggests that our compound could be investigated for use in the management of diabetes.

Antiallergic Applications

Imidazole compounds have been reported to exhibit antiallergic properties . This suggests potential applications of “1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol” in the treatment of allergic reactions.

Antipyretic Applications

The antipyretic (fever-reducing) properties of imidazole derivatives could make our compound of interest useful in the development of antipyretic drugs.

Antiviral Applications

Imidazole compounds have shown antiviral activity . This suggests that “1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol” could potentially be used in the development of new antiviral drugs.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,3-bis[bis(1H-benzimidazol-2-ylmethyl)amino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N10O/c46-23(17-44(19-32-36-24-9-1-2-10-25(24)37-32)20-33-38-26-11-3-4-12-27(26)39-33)18-45(21-34-40-28-13-5-6-14-29(28)41-34)22-35-42-30-15-7-8-16-31(30)43-35/h1-16,23,46H,17-22H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMHDQONAKSRKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC(CN(CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326576 |

Source

|

| Record name | 1,3-Bis{bis[(1H-benzimidazol-2-yl)methyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol | |

CAS RN |

83144-89-2 |

Source

|

| Record name | 1,3-Bis{bis[(1H-benzimidazol-2-yl)methyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

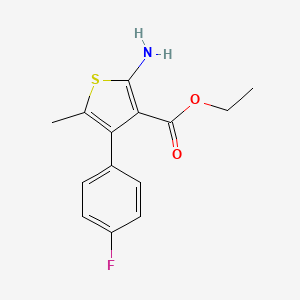

![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)

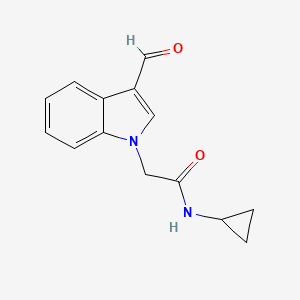

![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)

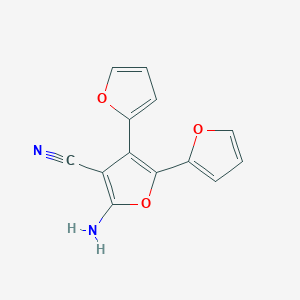

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)

![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)

![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)